N,N-diethyl-2-iodobenzamide
CAS No.: 76041-87-7
Cat. No.: VC2422180
Molecular Formula: C11H14INO
Molecular Weight: 303.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76041-87-7 |
|---|---|
| Molecular Formula | C11H14INO |
| Molecular Weight | 303.14 g/mol |
| IUPAC Name | N,N-diethyl-2-iodobenzamide |
| Standard InChI | InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | BYACPVJFVPBGQI-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=CC=CC=C1I |
| Canonical SMILES | CCN(CC)C(=O)C1=CC=CC=C1I |
Introduction
Basic Properties and Structural Characteristics
Chemical Identification and Physical Properties
N,N-diethyl-2-iodobenzamide is an organic compound characterized by its unique structural features that contribute to its chemical reactivity and applications. The compound's essential physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of N,N-diethyl-2-iodobenzamide
| Property | Value |
|---|---|
| CAS Number | 76041-87-7 |
| Molecular Formula | C₁₁H₁₄INO |
| Molecular Weight | 303.14 g/mol |
| IUPAC Name | N,N-diethyl-2-iodobenzamide |
| Standard InChI | InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 |
| Standard InChIKey | BYACPVJFVPBGQI-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=CC=CC=C1I |
The molecular structure features an amide bond connecting the carboxylic acid group of 2-iodobenzoic acid to the nitrogen of diethylamine. The iodine atom at the ortho position creates a distinctive electronic environment that influences the compound's chemical behavior and reactivity profile.
Structural Comparison with Related Compounds
Understanding N,N-diethyl-2-iodobenzamide in relation to structurally similar compounds provides valuable context for its chemical properties and potential applications. Table 2 presents a comparative analysis of this compound with several related iodobenzamide derivatives.
Table 2: Comparison of N,N-diethyl-2-iodobenzamide with Structurally Related Compounds
The structural variations among these compounds result in different physicochemical properties and potential applications. For instance, the substitution pattern on the nitrogen atom (diethyl versus ethyl or dimethyl) affects properties such as solubility, lipophilicity, and binding interactions, while additional functional groups like the hydroxyl in N,N-diethyl-2-hydroxy-6-iodobenzamide introduce new reactive sites and hydrogen bonding capabilities .
Synthesis and Production Methods
Conventional Synthetic Routes
The synthesis of N,N-diethyl-2-iodobenzamide typically follows an amidation pathway, with the primary route involving the reaction between 2-iodobenzoic acid and diethylamine. This reaction represents a fundamental transformation in organic chemistry that efficiently produces the target compound.
The general synthetic scheme can be represented as:
2-Iodobenzoic acid + Diethylamine → N,N-diethyl-2-iodobenzamide + Water
This reaction is typically conducted under controlled conditions to optimize yield and product purity. Common procedures include heating the reactants in a suitable solvent, often in the presence of coupling agents to facilitate the amide bond formation.
Reaction Conditions and Optimization
The synthesis of N,N-diethyl-2-iodobenzamide requires careful control of reaction parameters to achieve high yields and purity. Table 3 summarizes typical reaction conditions employed in the synthesis.
Table 3: Typical Reaction Conditions for N,N-diethyl-2-iodobenzamide Synthesis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Coupling Agents | DCC, EDC, HATU, or carbonyldiimidazole | Activation of carboxylic acid |
| Solvents | DCM, THF, DMF | Reaction medium |
| Temperature | 0°C to room temperature (initial addition) Room temperature to reflux (reaction completion) | Control of reaction rate and selectivity |
| Purification | Recrystallization or chromatography | Isolation of pure product |
After the reaction is complete, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity. These purification steps are crucial for removing unreacted starting materials, coupling agent byproducts, and potential side products.
Alternative Synthetic Approaches
While the direct amidation of 2-iodobenzoic acid represents the most straightforward approach, several alternative synthetic strategies can be employed to prepare N,N-diethyl-2-iodobenzamide:
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Using 2-iodobenzoyl chloride as an activated intermediate, which can react with diethylamine under milder conditions
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Employing 2-bromobenzoic acid as a starting material, followed by halogen exchange to introduce the iodine atom
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Direct iodination of N,N-diethylbenzamide using appropriate iodinating agents and catalysts
These alternative routes may offer advantages in terms of yield, selectivity, or starting material availability depending on specific synthetic requirements and scale considerations.
Chemical Reactivity and Structure-Activity Relationships
Functional Group Reactivity
N,N-diethyl-2-iodobenzamide contains several reactive functional groups that determine its chemical behavior:
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The amide group (diethylamide) is relatively stable under many reaction conditions but can undergo hydrolysis under acidic or basic conditions.
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The iodine atom at the ortho position provides a reactive site for various transformations, particularly metal-catalyzed cross-coupling reactions.
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The aromatic ring can participate in electrophilic aromatic substitution reactions, with the reactivity and regioselectivity influenced by the amide and iodine substituents.
The iodine atom, being an excellent leaving group in metal-catalyzed reactions, makes N,N-diethyl-2-iodobenzamide particularly valuable as a building block for introducing more complex functional groups through cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions.
Structure-Activity Relationships
The precise arrangement of functional groups in N,N-diethyl-2-iodobenzamide significantly influences its chemical properties and potential applications. The ortho positioning of the iodine atom relative to the amide group creates unique electronic and steric effects that can be leveraged in various synthetic applications.
For instance, when compared to positional isomers like N,N-diethyl-3-iodobenzamide (with iodine in the meta position), the ortho-iodine in N,N-diethyl-2-iodobenzamide creates a different electronic environment and potentially allows for intramolecular interactions with the amide group, which are absent in other isomers.
Applications in Research and Industry
Role in Organic Synthesis
N,N-diethyl-2-iodobenzamide serves as a versatile building block in organic synthesis due to the reactive iodine atom, which provides a handle for further chemical modifications. Some key applications in organic synthesis include:
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Precursor for cross-coupling reactions: The iodine atom can participate in various metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, allowing for the synthesis of more complex molecules.
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Template for directed metalation: The amide group can direct ortho-metalation reactions, providing access to regioselectively functionalized derivatives.
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Intermediate in the synthesis of heterocyclic compounds: The reactive nature of the iodine atom and the amide functionality make N,N-diethyl-2-iodobenzamide a useful intermediate for constructing various heterocyclic systems.
Analytical Methods for Characterization
Spectroscopic Techniques
Several spectroscopic methods are essential for the characterization and analysis of N,N-diethyl-2-iodobenzamide:
Table 4: Key Spectroscopic Methods for Characterizing N,N-diethyl-2-iodobenzamide
| Technique | Expected Characteristics | Analytical Information |
|---|---|---|
| ¹H NMR | Signals for aromatic protons (7-8 ppm) Methylene quartets (3.1-3.5 ppm) Methyl triplets (1.0-1.3 ppm) | Confirmation of diethylamide structure and aromatic substitution pattern |
| ¹³C NMR | Carbonyl carbon (~170 ppm) Aromatic carbons (120-145 ppm) Methylene carbons (~40-45 ppm) Methyl carbons (~12-14 ppm) | Carbon framework verification and substitution pattern |
| IR Spectroscopy | Amide C=O stretch (1630-1660 cm⁻¹) C-N stretch (1400-1430 cm⁻¹) Aromatic C=C stretch (1450-1600 cm⁻¹) | Functional group confirmation |
| Mass Spectrometry | Molecular ion peak at m/z 303 Fragmentation patterns showing loss of ethyl groups and iodine | Molecular weight confirmation and structural verification |
These spectroscopic techniques, particularly when used in combination, provide comprehensive structural confirmation and purity assessment of N,N-diethyl-2-iodobenzamide.
Chromatographic Methods
Chromatographic techniques are essential for both the purification and analysis of N,N-diethyl-2-iodobenzamide:
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High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for both analytical and preparative purposes
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Thin-Layer Chromatography (TLC): Offers a simple yet effective method for monitoring reactions and assessing purity during synthesis
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Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile, can provide both separation and structural information
These techniques are particularly important during the synthesis and purification stages to ensure the isolation of N,N-diethyl-2-iodobenzamide with high purity.
Current Research and Future Directions
Recent Research Developments
While the search results don't provide extensive information about recent studies specifically focused on N,N-diethyl-2-iodobenzamide, research trends in related iodobenzamide derivatives suggest several areas of active investigation:
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Development of more efficient and environmentally friendly synthetic methodologies
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Exploration of novel cross-coupling reactions and other transformations using the iodine functionality
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Investigation of potential applications in medical imaging, building on findings with related compounds like BZA2
Future Research Opportunities
Several promising research directions exist for N,N-diethyl-2-iodobenzamide:
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Comprehensive structure-activity relationship studies to elucidate how structural modifications affect properties and potential applications
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Development of radiolabeled derivatives for potential use in molecular imaging applications
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Exploration of catalytic applications, potentially as ligands or precursors for catalytic systems
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Investigation of biological activities, including potential antimicrobial, anticancer, or anti-inflammatory effects
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